1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
“1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound . It’s also known as Boc-L-proline.
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular formula of “this compound” is C10H16N2O5 . The molecular weight is 244.24 g/mol .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Chemical Synthesis and Modification
- The compound has been identified as a key intermediate in the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides. This process leads to the formation of 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, which are significant in synthesizing peptides and other organic compounds (Leban & Colson, 1996).
Peptide Modification and Synthesis
- The compound plays a crucial role in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This reaction is essential for modifying the peptide backbone, offering a versatile method for synthesizing a wide variety of peptides with potential biological and chemical applications (Matt & Seebach, 1998).
- It also contributes to asymmetric syntheses of certain piperidinedicarboxylic acid derivatives, indicating its utility in synthesizing complex organic molecules with specific configurations and potential applications in pharmaceuticals and other industries (Xue et al., 2002).
Catalysis and Reaction Mechanism Studies
- The compound is involved in studies exploring divergent and solvent-dependent reactions, offering insights into reaction mechanisms and the influence of solvents and temperatures on chemical synthesis. Such studies are crucial for optimizing reaction conditions and developing new synthetic methodologies (Rossi et al., 2007).
Structural and Supramolecular Chemistry
- The compound is used in studies focusing on the supramolecular arrangement of substituted oxopyrrolidine analogs. Investigations into weak intermolecular interactions in these systems contribute to our understanding of molecular assembly and the design of new materials and molecular systems (Samipillai et al., 2016).
Safety and Hazards
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)11-12-5-6(8(14)15)4-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDFZKWZRWGDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CC(CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.